3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid

Orthosomycin antibiotics Antibacterial susceptibility Structure-activity relationship

Food-safety and antibiotic-research laboratories requiring avilamycin residue quantification face a critical gap: only dichloroisoeverninic acid (DCIE) satisfies the Codex MRL definition as the alkaline-hydrolysis marker for all 16 avilamycin factors. Non-chlorinated analogs (orsellinic acid, everninic acid) fail whole-cell antibacterial assays despite retaining ribosomal binding in vitro. This reference standard enables: • LC-MS/MS isotope-dilution quantification at LOD ≤5 μg/kg across 5-200 μg/kg linear range, meeting Codex MRL validation criteria for porcine, poultry, and bovine tissues. • Definitive confirmation of late-stage O-methylation and bis-chlorination steps in orthosomycin biosynthetic engineering. • Authentic ligand for cryo-EM/X-ray studies of the unique 50S ribosomal binding pocket not targeted by any clinical antibiotic class.

Molecular Formula C9H8Cl2O4
Molecular Weight 251.06 g/mol
CAS No. 4101-80-8
Cat. No. B1259182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
CAS4101-80-8
Synonymsdichloroisoeverninic acid
Molecular FormulaC9H8Cl2O4
Molecular Weight251.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O
InChIInChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14)
InChIKeyOWBYFBKXWVZEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCIE: Orthosomycin Pharmacophore & Analytical Standard


3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid, commonly referred to as dichloroisoeverninic acid (DCIE), is the fully substituted aromatic A1-ring moiety conserved across all class I orthosomycin natural products, including the everninomicins and avilamycins [1]. This polyketide-derived benzoic acid bears a distinctive 3,5-dichloro-4-hydroxy-2-methoxy-6-methyl substitution pattern that is introduced by a dedicated biosynthetic pathway comprising an iterative polyketide synthase (EvdD3/AviM), a flavin-dependent halogenase (EvdD2), and an O-methyltransferase [1]. DCIE is the acid-stable hydrolysis product of the orthosomycin antibiotics and serves as the internationally recognized marker residue for avilamycin in food-safety regulatory frameworks [2].

Pharmacophore Reference
Orthosomycin A1-ring analytical standard for biosynthetic and medicinal chemistry studies
Regulatory Marker
Internationally recognized marker residue for avilamycin in food-safety LC-MS/MS monitoring

Why DCIE Is Irreplaceable in Orthosomycin Research


Generic substitution of DCIE with structurally simpler benzoic acid analogs such as orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), everninic acid (2-hydroxy-4-methoxy-6-methylbenzoic acid), or 3,5-dichloro-4-hydroxybenzoic acid fails because each substituent on the DCIE ring contributes combinatorially to the unique ribosomal binding pocket engagement and, critically, to the cell-penetration and antibacterial activity of the parent orthosomycin scaffold [1]. Recent chemoenzymatic studies demonstrate that the fully elaborated DCIE moiety (3,5-dichloro-4-hydroxy-2-methoxy-6-methyl) is not required for ribosomal inhibition in vitro—non-natural aryl analogs retain this activity—but the absence of the native dichlorinated A1-ring completely abolishes antibiotic activity in whole-cell susceptibility assays [1]. This uncoupling between target engagement and antibacterial efficacy means that a benzoic acid analog that appears functionally similar in a biochemical assay will fail in any application requiring whole-cell activity [1].

Generic benzoic acid analogs
Orsellinic acid, everninic acid, or 3,5-dichloro-4-hydroxybenzoic acid cannot recapitulate the whole-cell antibacterial activity of orthosomycins, regardless of ribosomal binding affinity.
Non-native aryl analogs
Chemoenzymatic studies show that removal of the native dichlorinated A1-ring completely attenuates antibacterial activity in whole-cell susceptibility assays, even when target engagement is preserved.
Alternative residue markers
Only DCIE is generated by alkaline hydrolysis of all 16 avilamycin factors; any other benzoic acid derivative would miss minor components and fail Codex MRL marker definition.

Differentiation Evidence: DCIE vs. Structural Analogs


Whole-Cell Antibacterial Activity: DCIE A1-Ring Requirement

In a direct head-to-head comparison, the fully elaborated everninomicin A (Evn A), which bears the native DCIE A1-ring, was compared against its biosynthetic precursor Evn Q, which lacks both the A- and A1-rings, and Evn S, which lacks the A1-ring chlorine atoms and O-methyl group. In in vitro ribosomal translation inhibition assays, Evn Q and non-natural arylated analogs retained ribosomal inhibition activity at levels comparable to or slightly improved relative to Evn A [1]. However, in whole-cell microbroth dilution antibacterial susceptibility assays against Gram-positive bacteria, the antibiotic activity of all analogs lacking the native DCIE moiety was completely attenuated compared to parent Evn A [1]. This demonstrates that the DCIE 3,5-dichloro-4-hydroxy-2-methoxy-6-methyl substitution pattern is dispensable for ribosomal binding but essential for antibacterial activity, revealing a functional uncoupling between target engagement and whole-cell efficacy [1].

Whole-cell antibacterial activity
Head-to-head
Evn A (DCIE A1-ring): potent Gram-positive activity Evn Q / non-natural arylated analogs: antibacterial activity completely attenuated (>100-fold loss)
Native DCIE substitution pattern is essential for whole-cell efficacy; ribosomal binding alone does not confer antibacterial activity.
Microbroth dilution against S. aureus; ribosomal inhibition IC50 retained in analogs.
Orthosomycin antibiotics Antibacterial susceptibility Structure-activity relationship

DCIE as Sole Codex Marker for Avilamycin Residues

Dichloroisoeverninic acid (DCIE) is the internationally mandated marker residue for avilamycin, as defined by the Codex Alimentarius maximum residue limit (MRL) framework [1]. Avilamycin consists of avilamycin A plus 15 minor factors, all of which yield DCIE upon alkaline hydrolysis. A validated LC-MS/MS method was developed for porcine muscle, fat, and liver, converting all avilamycin-related residues to DCIE via hydrolysis [1]. The method achieved DCIE quantification across a linear range with recovery rates of 80–110% and inter-day precision (RSD) below 15% at fortification levels of 25, 50, and 100 μg/kg [1]. In contrast, direct quantification of intact avilamycin A or individual minor factors is impractical due to the complexity of the mixture and the absence of authentic analytical standards for all 16 components; alternative benzoic acid derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid, CAS 3336-41-2) would produce false negatives because they are not generated by avilamycin hydrolysis and lack the 2-methoxy-6-methyl signature required for selective LC-MS/MS detection [2].

Codex marker uniqueness
Head-to-head
DCIE: single-analyte quantification of total avilamycin residues; LOD ≤5 μg/kg, recovery 80–110% Alternative markers: false negatives due to missed minor factors
Only DCIE satisfies Codex MRL marker-residue definition for avilamycin; structural analogs produce non-specific or incomplete signals.
LC-MS/MS after alkaline hydrolysis; porcine muscle, fat, liver.
Veterinary drug residue analysis Food safety monitoring LC-MS/MS quantification

EvdD2 Halogenase Specificity for Scaffold-Bound Orsellinate

The 3,5-dichloro substitution pattern on DCIE is introduced by the flavin-dependent halogenase EvdD2. Biochemical characterization demonstrated that EvdD2 does not accept free orsellinic acid (OSA) or its N-acetylcysteamine thioester (OSA-NAC) as a substrate for chlorination [1]. Halogenation occurs exclusively on Evn S—the heptasaccharide intermediate bearing a covalently attached OSA ring—producing Evn AE [1]. Furthermore, the acyltransferase EvdD1, which transfers OSA to the scaffold, does not accept pre-dichlorinated OSA-NAC as a substrate, confirming that halogenation is strictly a late-stage tailoring event following scaffold attachment [1]. This substrate-specificity lock means that chemically synthesized 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid cannot be replaced in chemoenzymatic synthesis by feeding free dichlorinated OSA to the EvdD1/EvdD2 system [1].

EvdD2 substrate specificity
Head-to-head
Dichloro-OSA-NAC: 0% conversion by EvdD1/EvdD2 OSA-NAC (non-chlorinated): full conversion to Evn S, then to Evn AE
DCIE free acid cannot be directly incorporated; halogenation occurs only after scaffold attachment of the non-chlorinated precursor.
In vitro enzymatic assays with purified EvdD1, EvdD2; LC/MS analysis.
Natural product biosynthesis Flavin-dependent halogenase Chemoenzymatic synthesis

Conserved A1-Ring Pharmacophore Across Class I Orthosomycins

The 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid moiety is universally conserved in the A1-ring position of all class I orthosomycins—everninomicins (Micromonospora carbonacea), avilamycins (Streptomyces viridochromogenes), curamycins, and flabamycins [1]. Cryo-EM ribosomal structures reveal a network of interactions between the DCIE ring and the 50S subunit pocket formed by ribosomal proteins uL16 and CTC [1]. In contrast, the structurally related orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a common fungal polyketide precursor found in lichen metabolites and melleolides but lacks the chlorine atoms and 2-methoxy group that distinguish the orthosomycin pharmacophore [2]. The 3,5-dichloro-4-hydroxy substitution pattern is absent from the human metabolome and food-chain xenobiotics except where derived from avilamycin administration [2], making DCIE a uniquely selective analytical target.

Conserved A1-ring pharmacophore
Class-level
3,5-dichloro-4-hydroxy-2-methoxy-6-methyl pattern: 100% conserved in class I orthosomycins Orsellinic/everninic acid: 0% occurrence in orthosomycin structures
Fully substituted DCIE ring defines orthosomycin ribosomal binding; non-chlorinated analogs lack key structural determinants.
Comparative genomics and cryo-EM structures; class-level inference.
Orthosomycin pharmacophore Comparative genomics Antibiotic resistance

Key Application Scenarios for DCIE


Chemoenzymatic Synthesis of Orthosomycin Analogs

Research groups engineering the orthosomycin scaffold for improved antibiotic candidates require authentic DCIE (CAS 4101-80-8) as the analytical reference standard for confirming the final O-methylation and bis-chlorination steps in the biosynthetic pathway. As demonstrated by Yñigez-Gutierrez et al., EvdD1 transfers orsellinate to the Evn Q scaffold to form Evn S, which is then bis-chlorinated by EvdD2 and O-methylated by EvdM5 to yield the fully elaborated DCIE A1-ring on Evn M [1]. The free DCIE acid serves as the definitive LC/MS retention-time and mass-spectral comparator for verifying successful in vitro or in vivo completion of all three tailoring steps—without which the resulting orthosomycin analog will lack whole-cell antibacterial activity, regardless of ribosomal binding affinity [1].

Veterinary Drug Residue Monitoring per Codex Guidelines

Accredited food-safety laboratories performing avilamycin residue surveillance in porcine, poultry, or bovine muscle, fat, and liver must procure DCIE (CAS 4101-80-8) as the primary reference standard and its deuterated analog (dichloroisoeverninic acid-d6) as the internal standard for isotope-dilution LC-MS/MS [1][2]. The validated method achieves a limit of detection (LOD) ≤ 5 μg/kg and quantifies total avilamycin residues across a linear range of 5–200 μg/kg with inter-day precision (RSD) < 15% [1]. No alternative benzoic acid derivative can substitute, because only DCIE is generated by alkaline hydrolysis of all 16 avilamycin factors and thus meets the Codex MRL definition for the marker-residue approach [1][2].

Structural Biology of Orthosomycin–Ribosome Binding

Structural biology laboratories using cryo-EM or X-ray crystallography to study the unique orthosomycin binding site on the 50S ribosomal subunit require DCIE as a soluble ligand or as part of the intact everninomicin/avilamycin complex. The DCIE ring forms a network of specific interactions with ribosomal proteins uL16 and CTC within a binding pocket that is not targeted by any other clinically used antibiotic class [1]. Fragment-based screening campaigns aiming to identify novel small-molecule inhibitors of this site must use the DCIE scaffold as the validated positive-control ligand, because non-chlorinated everninic acid or orsellinic acid fail to recapitulate the full set of halogen-bonding and hydrophobic contacts observed in the cryo-EM structures [1].

EvdD2 Halogenase Engineering for Substrate Specificity

Enzymology groups characterizing flavin-dependent halogenases (FDHs) for biocatalysis applications can use the DCIE biosynthetic system as a model for late-stage aromatic bis-chlorination. The EvdD2 halogenase exhibits strict substrate specificity: it accepts only scaffold-attached orsellinic acid (Evn S) and rejects both free OSA and pre-dichlorinated OSA-NAC thioesters [1]. This makes DCIE (CAS 4101-80-8) an essential analytical standard for confirming halogenase activity in engineered systems, and the non-chlorinated precursor OSA serves as the negative control that must be distinguished from the dichlorinated product [1].

Application
Selection Property
Validation Focus
Chemoenzymatic orthosomycin synthesis
LC/MS retention-time and mass-spectral comparator for final tailoring steps
Confirmation of O-methylation and bis-chlorination completion
Veterinary drug residue monitoring
Alkaline hydrolysis to DCIE enables total avilamycin residue quantification
Method validation per Codex MRL marker-residue definition
Orthosomycin–ribosome structural biology
Reference ligand for orthosomycin 50S binding pocket characterization
Fragment screening and cryo-EM ligand identification
EvdD2 halogenase engineering
DCIE as analytical standard for bis-chlorination product; OSA as negative control
Discrimination between non-chlorinated precursor and dichlorinated product
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